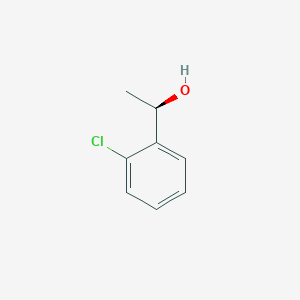

(R)-1-(2-Chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120466-66-2 | |

| Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2-Chlorophenyl)ethanol physical and chemical properties

An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a chiral building block of significant interest in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a chiral secondary alcohol. Its enantiomeric purity is crucial for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [1][2][3][4][5] |

| Molecular Weight | 156.61 g/mol | [1][2][3][4] |

| CAS Number | 120466-66-2 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 121-123 °C at 14 mmHg | |

| Refractive Index | 1.5420-1.5480 @ 20°C | [5] |

| pKa | 14.05 ± 0.20 (Predicted) | [6] |

| Solubility | Slightly soluble in water. | [6] |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethan-1-ol | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 2.68 (s, 1H), 5.08–5.10 (m, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.28–7.34 (m, 2H), 7.60 (d, J= 7.6 Hz, 1H).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.1.[7]

-

Infrared (IR) (thin film): νmax (cm⁻¹) = 3357, 3069, 1474, 1437, 1048, 754, 692.[7]

Various spectral information, including 1D NMR, Mass Spectrometry, and IR spectra, are available in public databases like PubChem.[4][8]

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[9][10] Its stereogenic center is critical for the biological activity of the final drug molecule.

One notable application is in the synthesis of Cenobamate, an anti-seizure medication.[11] The process involves using the (R)-enantiomer to construct the final molecule with the correct stereochemistry required for its therapeutic effect.

Experimental Protocols & Workflows

The primary route for producing enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2'-chloroacetophenone. This can be achieved via both chemocatalytic and biocatalytic methods.[9]

General Experimental Workflow: Asymmetric Reduction

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General workflow for asymmetric synthesis and purification.

Protocol: Synthesis of a Downstream Intermediate

This compound is a precursor for more complex molecules. For instance, it can be used to synthesize (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol, an intermediate for Cenobamate.

A published method describes the following steps:

-

Reacting this compound with a tetrazole compound.

-

The resulting mixture undergoes work-up with water and ethyl acetate.

-

The organic layer is separated, washed with aqueous sodium chloride solution, and treated with charcoal.

-

The solvent is distilled off to yield (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol.[11]

The logical flow for utilizing this chiral alcohol as a building block is depicted below.

Caption: Role as a key intermediate in multi-step API synthesis.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[14]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12][14] For skin contact, wash off immediately with soap and plenty of water.[13][14] If inhaled, move the person to fresh air.[13][14] Seek medical attention if symptoms persist.[15]

-

Always consult the material safety data sheet (MSDS) before handling this chemical.[12][13][14][15][16]

References

- 1. This compound 97% | CAS: 120466-66-2 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Chlorophenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. cphi-online.com [cphi-online.com]

- 11. tdcommons.org [tdcommons.org]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. ehss.syr.edu [ehss.syr.edu]

- 15. fishersci.de [fishersci.de]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-1-(2-Chlorophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-(2-Chlorophenyl)ethanol. Note that the NMR spectra of enantiomers, such as (R)- and (S)-1-(2-Chlorophenyl)ethanol, are identical in a standard achiral solvent. Therefore, the provided NMR data for the (S)-enantiomer is directly applicable to the (R)-enantiomer. Similarly, IR and MS data are presented for the racemic mixture, as these techniques do not differentiate between enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (S)-1-(2-Chlorophenyl)ethanol (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.60 | d | 7.6 | 1H | Ar-H |

| 7.28–7.34 | m | 2H | Ar-H | |

| 7.20 | t | 7.6 | 1H | Ar-H |

| 5.32 | q | 6.4 | 1H | CH-OH |

| 2.05 | s | 1H | OH | |

| 1.50 | d | 6.4 | 3H | CH₃ |

Table 2: ¹³C NMR Data for (S)-1-(2-Chlorophenyl)ethanol (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Ar-C |

| 131.6 | Ar-C |

| 129.4 | Ar-CH |

| 128.4 | Ar-CH |

| 127.2 | Ar-CH |

| 126.4 | Ar-CH |

| 66.9 | CH-OH |

| 23.5 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(2-Chlorophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3357 | Strong, Broad | O-H stretch (alcohol) |

| ~3069 | Medium | C-H stretch (aromatic) |

| ~2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1474, 1437 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1048 | Strong | C-O stretch (secondary alcohol) |

| ~754 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |

| ~692 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-(2-Chlorophenyl)ethanol

| m/z | Relative Intensity (%) | Assignment |

| 156 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |

| 158 | Low | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 141 | High | [M - CH₃]⁺ |

| 111 | Moderate | [M - CH₃ - Cl]⁺ or [C₇H₇O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (S)-1-(2-Chlorophenyl)ethanol was prepared in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Chlorophenyl)ethanol was obtained using the thin film method. A small amount of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of this compound.

References

Synthesis of (R)-1-(2-Chlorophenyl)ethanol from 2'-chloroacetophenone

Introduction

(R)-1-(2-Chlorophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific synthesis is of paramount importance as the biological activity of the final product often depends on a specific enantiomer. This technical guide provides an in-depth overview of the primary methodologies for the synthesis of this compound from the prochiral ketone, 2'-chloroacetophenone. The focus is on two highly effective and widely employed strategies: biocatalytic asymmetric reduction and chemocatalytic asymmetric transfer hydrogenation. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, comparative quantitative data, and process visualizations.

Synthetic Approaches

The enantioselective reduction of 2'-chloroacetophenone to this compound can be achieved through two principal routes:

-

Biocatalytic Asymmetric Reduction: This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to catalyze the stereospecific reduction of the ketone. These methods are known for their high enantioselectivity and mild reaction conditions.

-

Chemocatalytic Asymmetric Transfer Hydrogenation (ATH): This method employs chiral transition metal catalysts, most notably ruthenium complexes, to facilitate the transfer of hydrogen from a donor molecule to the ketone, achieving high enantioselectivity.

The general reaction scheme is presented below:

Caption: General reaction for the asymmetric reduction of 2'-chloroacetophenone.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the synthesis of this compound using different catalytic systems.

Table 1: Biocatalytic Asymmetric Reduction

| Biocatalyst | Co-substrate/Cofactor System | Substrate Conc. (g/L) | Temp. (°C) | pH | Reaction Time (h) | Yield (%) | e.e. (%) | Reference |

| Saccharomyces cerevisiae B5 | 5% (v/v) Ethanol | 1.0 | 25 | 8.0 | 24 | >99 | >99 | [1][2] |

| Engineered E. coli expressing Ketoreductase BaSDR1 variant | Isopropanol | Not specified | Not specified | Not specified | "short time" | 95 (conversion) | >99 | [3] |

Table 2: Chemocatalytic Asymmetric Transfer Hydrogenation

| Catalyst Precursor | Ligand | Hydrogen Donor | Base/Acid | S/C Ratio | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2 mixture) | - | 200:1 | 28 | 93-99 | 97 | [4] |

| RuCl--INVALID-LINK-- | (S,S)-TsDPEN | Isopropanol | KOH | 200:1 | 28 | 93-98 | 98 | [4] |

| Ru(OTf)--INVALID-LINK-- | (S,S)-TsDPEN | H₂ (gas) | CF₃SO₃H | 1000:1 | Not specified | >99 | 98 | [5] |

Experimental Protocols

Biocatalytic Reduction using Saccharomyces cerevisiae B5

This protocol is based on the optimized conditions reported for the highly efficient and stereoselective reduction of 2'-chloroacetophenone.[1][2]

Materials:

-

2'-Chloroacetophenone

-

Saccharomyces cerevisiae B5 (dry cell weight)

-

Ethanol

-

Phosphate buffer (pH 8.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Shaker incubator

-

Centrifuge

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Yeast Culture and Cell Preparation: Cultivate Saccharomyces cerevisiae B5 in a suitable nutrient medium under aerobic conditions. Harvest the cells by centrifugation and wash them with deionized water to obtain a cell paste. The cell concentration is typically determined by dry cell weight.

-

Reaction Setup: In a sterile reaction vessel, prepare a phosphate buffer solution (pH 8.0). Add 5% (v/v) ethanol as a co-substrate for cofactor regeneration.

-

Biocatalyst and Substrate Addition: Disperse the Saccharomyces cerevisiae B5 cells in the reaction medium to a final concentration of 10.75 g/L (dry cell weight). Add 2'-chloroacetophenone to the mixture to a final concentration of 1 g/L.

-

Reaction Conditions: Incubate the reaction mixture at 25°C with shaking for 24 hours.

-

Work-up and Purification: After the reaction is complete, separate the yeast cells by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Analysis: Determine the yield and enantiomeric excess (e.e.) of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 2'-chloroacetophenone using a pre-formed chiral ruthenium catalyst.[4]

Materials:

-

2'-Chloroacetophenone

-

RuCl--INVALID-LINK-- or a similar chiral Ru(II) catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous organic solvent (e.g., dichloromethane or acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Catalyst and Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) to a Schlenk flask. The substrate-to-catalyst (S/C) ratio is typically around 200:1.

-

Reaction Setup: Prepare a 5:2 molar mixture of formic acid and triethylamine, which serves as the hydrogen donor.

-

Reaction Execution: To the flask containing the catalyst, add 2'-chloroacetophenone. Then, add the formic acid/triethylamine mixture. Stir the reaction mixture at 28°C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

-

Analysis: Characterize the product and determine the yield and enantiomeric excess by appropriate analytical techniques (e.g., NMR, chiral HPLC).

Visualization of Processes

Experimental Workflow: Biocatalytic Reduction

References

- 1. researchgate.net [researchgate.net]

- 2. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 4. kanto.co.jp [kanto.co.jp]

- 5. kanto.co.jp [kanto.co.jp]

Enantioselective Reduction of 2'-Chloroacetophenone to (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the enantioselective reduction of 2'-chloroacetophenone to produce the chiral alcohol (R)-1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The document details prominent chemocatalytic and biocatalytic approaches, presenting quantitative data, comprehensive experimental protocols, and visualizations of the underlying processes to aid in research and development.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, serve as versatile building blocks for a wide range of active pharmaceutical ingredients. The asymmetric reduction of prochiral ketones is one of the most efficient methods to obtain these valuable intermediates. This guide focuses on the conversion of 2'-chloroacetophenone to this compound, a transformation of significant interest. Three primary methods will be discussed: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using Saccharomyces cerevisiae. Each method offers distinct advantages in terms of selectivity, scalability, and environmental impact.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the different enantioselective reduction methods of chloroacetophenone derivatives. This allows for a direct comparison of their efficacy in terms of yield and enantiomeric excess (e.e.).

| Method | Catalyst/Biocatalyst | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |

| Biocatalytic Reduction | Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | Ethanol (5% v/v) | Water (pH 8.0) | 25 | 24 | >99 | >99 | (R) |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | m-Chloroacetophenone | HCOOH/NEt₃ | Not Specified | 28 | Not Specified | 93-99 | 97 | (S) |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | p-Chloroacetophenone | HCOOH/NEt₃ | Not Specified | 28 | Not Specified | 93-99 | 95 | (S) |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | Borane-THF | THF | -78 to -40 | 1.5 | High | High | (R) |

Experimental Protocols

This section provides detailed experimental methodologies for the key enantioselective reduction techniques.

Biocatalytic Reduction with Saccharomyces cerevisiae B5

This protocol is based on the highly efficient and stereoselective reduction of 2'-chloroacetophenone using whole cells of Saccharomyces cerevisiae B5.[1][2]

Materials:

-

Saccharomyces cerevisiae B5

-

2'-Chloroacetophenone

-

Ethanol

-

Standard yeast growth medium

-

Phosphate buffer (pH 8.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Yeast Cultivation: Cultivate Saccharomyces cerevisiae B5 in a suitable growth medium under aerobic conditions to obtain a sufficient cell mass.

-

Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer (pH 8.0). Resuspend the cells in the same buffer to a final concentration of 10.75 g/L (dry cell weight).

-

Reaction Setup: In a reaction vessel, combine the yeast cell suspension with 5% (v/v) ethanol, which acts as a co-substrate for cofactor regeneration.

-

Substrate Addition: Add 2'-chloroacetophenone to the reaction mixture to a final concentration of 1 g/L.

-

Reaction Conditions: Incubate the reaction mixture at 25°C with shaking for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After completion of the reaction, separate the yeast cells by centrifugation or filtration. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general procedure for the CBS reduction of a ketone, which can be adapted for 2'-chloroacetophenone.[3]

Materials:

-

(S)-Me-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

2'-Chloroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether or dioxane)

Procedure:

-

Catalyst Activation: To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 mmol, 5 mol%) in anhydrous THF (1 mL) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add BH₃·THF (0.11 mmol, 5.5 mol%) dropwise. Stir the solution for 15 minutes at the same temperature.

-

Substrate Addition: In a separate flask, prepare a solution of 2'-chloroacetophenone (2 mmol, 1 equiv) in anhydrous THF (3 mL). Cool the catalyst solution to -78°C and slowly add the substrate solution dropwise over 10 minutes.

-

Reductant Addition: To the reaction mixture, add BH₃·THF (2 mmol, 1 equiv) dropwise over 1 hour at -78°C.

-

Reaction Progression: Allow the reaction mixture to gradually warm to -40°C over 30 minutes and continue stirring for another 30 minutes at this temperature.

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of methanol (1 mL). Stir the solution for 1 hour and then evaporate the volatiles under reduced pressure.

-

Purification: Dissolve the crude product in diethyl ether (5 mL) and add a solution of hydrogen chloride in diethyl ether or dioxane to precipitate the amino alcohol catalyst as its hydrochloride salt. Filter off the precipitate and evaporate the solvent from the filtrate to obtain the crude product. Further purification can be achieved by column chromatography.

Noyori Asymmetric Hydrogenation

This is a general protocol for the Noyori asymmetric hydrogenation of a ketone.[4]

Materials:

-

RuCl₂[(R)-BINAP]

-

2'-Chloroacetophenone

-

Ethanol (anhydrous)

-

Hydrogen gas

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, charge a glass liner for a Parr autoclave with RuCl₂[(R)-BINAP] (0.1 mol%). Add a solution of 2'-chloroacetophenone in anhydrous ethanol.

-

Hydrogenation: Seal the glass liner inside the Parr autoclave. Purge the autoclave with hydrogen gas several times before pressurizing it to the desired pressure (e.g., 4-100 atm).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 30-100°C) and stir for the required time (e.g., 6-24 hours). Monitor the reaction progress by GC or HPLC.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the enantioselective reduction of 2'-chloroacetophenone.

Caption: General experimental workflow for enantioselective reduction.

Logical Relationship in a Catalytic System

This diagram illustrates the logical relationship between the key components in the Corey-Bakshi-Shibata (CBS) reduction.

Caption: Logical relationship of components in the CBS reduction.

Conclusion

The enantioselective reduction of 2'-chloroacetophenone to this compound can be effectively achieved through various methods, each with its own set of advantages. The biocatalytic approach using Saccharomyces cerevisiae B5 stands out for its exceptional yield and enantioselectivity under mild, environmentally friendly conditions.[1][2] For applications where chemocatalysis is preferred, the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer robust and well-established alternatives, capable of delivering high enantiomeric excess for a broad range of substrates. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the desired level of stereochemical purity. This guide provides the necessary foundational knowledge and practical protocols to assist researchers in making an informed decision and successfully implementing these important transformations.

References

- 1. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

Stereoselective Synthesis of (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide Using Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stereoselective synthesis of (R)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry, utilizing the biocatalytic capabilities of Saccharomyces cerevisiae. This environmentally benign approach offers high enantioselectivity and yield, presenting a compelling alternative to traditional chemical synthesis.

Introduction

Chiral alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereoisomer of a drug molecule is often responsible for its therapeutic efficacy, while the other may be inactive or even cause adverse effects. The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is, therefore, a reaction of significant industrial importance. This compound serves as a crucial precursor for various bioactive molecules. Biocatalysis using whole-cell microorganisms like baker's yeast (Saccharomyces cerevisiae) has emerged as a powerful tool for such transformations due to its high stereoselectivity, mild reaction conditions, and reduced environmental impact.

This document details the optimized parameters and protocols for the efficient and highly selective synthesis of this compound from 2'-chloroacetophenone using Saccharomyces cerevisiae, focusing on the specific strain B5, which has demonstrated superior activity and selectivity.

Biocatalytic Transformation and Mechanism

The core of this process is the enzymatic reduction of the carbonyl group in 2'-chloroacetophenone by oxidoreductases, specifically alcohol dehydrogenases, present in Saccharomyces cerevisiae. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NADH), which is oxidized to NAD+ during the reduction of the ketone. For the reaction to proceed catalytically, the regeneration of NADH is essential.

The addition of a co-substrate, such as ethanol, has been shown to significantly enhance the reaction yield. Ethanol is oxidized by other yeast enzymes to acetaldehyde, a process that concurrently reduces NAD+ back to NADH. This cofactor regeneration cycle ensures the continuous activity of the alcohol dehydrogenases responsible for the primary ketone reduction.

Caption: Biochemical Pathway for the Reduction of 2'-Chloroacetophenone.

Optimized Reaction Conditions and Performance

Research has identified a specific strain, Saccharomyces cerevisiae B5, as being highly effective for this transformation. The optimal conditions for the bioreduction have been determined to maximize both yield and enantiomeric excess (e.e.).

Data Presentation

| Parameter | Optimal Value | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Yeast Strain | Saccharomyces cerevisiae B5 | >99 | >99 | [1] |

| pH | 8.0 | >99 | >99 | [1] |

| Temperature | 25 °C | >99 | >99 | [1] |

| Reaction Time | 24 hours | >99 | >99 | [1] |

| Co-substrate | 5% (v/v) Ethanol | 74 (up from 17% without) | 100 | [2] |

| Substrate Conc. | 1 g/L | >99 | >99 | [1] |

| Yeast Conc. (dry) | 10.75 g/L | >99 | >99 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key stages of the synthesis process.

Caption: Experimental Workflow for the Synthesis of this compound.

Materials and Reagents

-

Saccharomyces cerevisiae B5 strain

-

YPD Broth (Yeast Extract, Peptone, Dextrose)

-

2'-Chloroacetophenone

-

Ethanol (Absolute)

-

Sodium Phosphate Buffer (pH 8.0)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

HPLC-grade n-Hexane and Isopropanol

Protocol 1: Yeast Cultivation and Preparation

-

Inoculation: Aseptically inoculate 100 mL of sterile YPD broth with a single colony of Saccharomyces cerevisiae B5.

-

Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the stationary phase is reached.

-

Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes to pellet the yeast cells.

-

Washing: Discard the supernatant and wash the cell pellet twice with sterile deionized water or buffer to remove residual media. Centrifuge after each wash.

-

Cell Concentration: Determine the wet or dry weight of the yeast cells to calculate the required amount for the bioreduction reaction. A dry cell weight of 10.75 g/L is recommended for optimal results.[1]

Protocol 2: Bioreduction of 2'-Chloroacetophenone

-

Reaction Medium Preparation: In a sterile flask, prepare the reaction buffer (Sodium Phosphate, pH 8.0).

-

Cell Suspension: Suspend the prepared yeast cells in the reaction buffer to achieve the target concentration (e.g., 10.75 g/L dry weight).

-

Co-substrate Addition: Add ethanol to the cell suspension to a final concentration of 5% (v/v).[2]

-

Substrate Addition: Dissolve 2'-chloroacetophenone in a minimal amount of ethanol and add it to the reaction mixture to a final concentration of 1 g/L.[1]

-

Incubation: Incubate the reaction mixture at 25°C with gentle shaking (e.g., 150 rpm) for 24 hours.[1]

Protocol 3: Product Extraction and Purification

-

Cell Removal: After the incubation period, centrifuge the reaction mixture at 8,000 x g for 15 minutes to separate the yeast cells.

-

Supernatant Extraction: Carefully decant the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Protocol 4: Chiral HPLC Analysis

-

Sample Preparation: Dissolve a small amount of the obtained product in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions (Typical):

-

Column: Chiral stationary phase column (e.g., Chiralcel® OD-H or similar amylose/cellulose-based column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

-

Analysis: Inject the sample and a racemic standard of 1-(2-Chlorophenyl)ethanol to identify the retention times of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Conclusion

The stereoselective synthesis of this compound using Saccharomyces cerevisiae B5 offers a highly efficient, selective, and sustainable method for producing this valuable chiral intermediate. By adhering to the optimized protocols detailed in this guide, researchers and drug development professionals can achieve excellent yields (>99%) and enantiomeric excess (>99%).[1] This biocatalytic approach not only meets the stringent stereochemical requirements of the pharmaceutical industry but also aligns with the principles of green chemistry. The reusability of the yeast cells further enhances the economic viability of this process.[2]

References

A Technical Guide to Commercial Sourcing of Enantiomerically Pure (R)-1-(2-Chlorophenyl)ethanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure (R)-1-(2-Chlorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. This document outlines key specifications from various suppliers, details analytical methodologies for enantiomeric purity assessment, and presents a logical workflow for supplier selection.

Commercial Supplier Landscape

A survey of chemical suppliers reveals several sources for this compound, each offering various grades and quantities suitable for research and development purposes. The table below summarizes the key quantitative data available from prominent suppliers.

| Supplier | Product Number/ID | Purity Specification | Analytical Method | Specific Rotation |

| Tokyo Chemical Industry (TCI) | C3802 | >98.0% | Gas Chromatography (GC) | +62.0 to +68.0 deg (c=1, Chloroform) |

| Vibrant Pharma Inc. | V2062 | 97% | Not Specified | Not Specified |

| Advanced ChemBlocks | H-8943 | 97% | Not Specified | Not Specified |

| Takasago International Corp. | Not Specified | Not Specified | Not Specified | Not Specified |

| Santa Cruz Biotechnology | sc-223637 | Not Specified | Not Specified | Not Specified |

| Thermo Scientific Chemicals | B24800 | ≥95.0% (for racemate) | Gas Chromatography (GC) | Not Applicable |

Quality and Purity Assessment: Experimental Protocols

Adapted Chiral HPLC Method for Enantiomeric Purity

This protocol is adapted from established methods for the chiral separation of chlorophenyl ethanol isomers.

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for this class of compounds. A column such as the Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a recommended starting point.

2. Chromatographic Conditions:

-

Mobile Phase: A non-polar mobile phase is typically used. A mixture of n-hexane and isopropanol (IPA) is common. A starting composition of 90:10 (v/v) n-hexane:IPA is recommended. The ratio can be optimized to improve resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min .

-

Column Temperature: Ambient temperature (e.g., 25 °C) is usually sufficient.

-

Detection: UV detection at 210 nm .

3. Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of around 0.1 mg/mL using the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

-

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

-

Supplier Selection Workflow

The selection of a suitable commercial supplier is a critical step in the research and development pipeline. The following workflow outlines a logical approach to this process.

Caption: A logical workflow for selecting a commercial supplier.

Signaling Pathway for Method Development

The development of a robust analytical method for chiral purity is a systematic process. The following diagram illustrates the key decision points and optimization loops in developing a chiral HPLC method.

Caption: A workflow for chiral HPLC method development.

In-Depth Technical Guide: Safety and Handling of (R)-1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (R)-1-(2-Chlorophenyl)ethanol, a chiral building block utilized in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended to support laboratory safety protocols and risk assessments for professionals working with this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 120466-66-2 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| Specific Rotation | +62.0 to +68.0 (c=1, chloroform) | [1] |

| Flash Point | 94 °C | [1] |

| Specific Gravity (20/20) | 1.18 | [1] |

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. However, a common classification under the Globally Harmonized System (GHS) is summarized in Table 2. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictograms:

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following are general guidelines; always refer to the specific SDS for detailed instructions.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[3] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs, seek medical advice.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice or attention.[3] |

| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields. A face shield may be necessary for operations with a high risk of splashing.[6]

-

Skin Protection: Wear a chemical-resistant lab coat and nitrile gloves.[6] Inspect gloves before use and change them frequently.

-

Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol formation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed, properly labeled container.[6]

-

Keep in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Accidental Release and Disposal

Accidental Release Measures

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an absorbent material (e.g., vermiculite, sand).[6]

-

Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[6]

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[6]

-

-

Major Spills:

-

Evacuate the area immediately.

-

Notify the institution's emergency response team.

-

Restrict access to the spill area.

-

Provide the emergency response team with the SDS.[6]

-

Disposal

-

Dispose of unused or waste chemical in a designated, properly labeled hazardous waste container.[4]

-

Contaminated materials (e.g., gloves, absorbent pads) must also be collected as hazardous waste.[6]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Experimental Protocols

While specific toxicological data for this compound is limited in publicly available literature, standard OECD guidelines for chemical safety testing can be adapted. The following sections outline the general methodologies for key safety assessments.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: The compound is flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological Information and Potential Signaling Pathways

The mechanism of toxicity is not well-elucidated for this specific compound. However, based on its structure, potential biological interactions can be inferred. The chlorophenyl group may influence its metabolic pathways, potentially through cytochrome P450 enzymes. The ethanol moiety suggests possible interactions with alcohol dehydrogenase and potential effects on the central nervous system, similar to other alcohols, though the substitution on the phenyl ring will significantly modify its properties and biological activity.

The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the irritant effects of this compound, based on general mechanisms of chemical-induced skin irritation.

Caption: A hypothetical signaling pathway for skin irritation by a chemical irritant.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

- 1. This compound | 120466-66-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. ka.co.kr [ka.co.kr]

- 6. benchchem.com [benchchem.com]

- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (R)-1-(2-Chlorophenyl)ethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for (R)-1-(2-Chlorophenyl)ethanol in common organic solvents. The compound is qualitatively described as being slightly soluble in water.[1] To facilitate research and development, the following table has been structured to allow for the organized compilation of experimentally determined solubility data. Researchers are encouraged to use the detailed protocols provided in this guide to populate this table with their own findings.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

|---|---|---|---|---|

| Methanol | TBD | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD | TBD |

| Isopropanol | TBD | TBD | TBD | TBD |

| Ethyl Acetate | TBD | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD | TBD |

| Heptane | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

The determination of solubility is a critical step in characterizing a chemical compound. The following sections detail robust methodologies for accurately measuring the solubility of this compound.

Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or stoppers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

2. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain at the bottom of the vial to ensure saturation.

-

Dispense a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent any loss of solvent due to evaporation.

3. Equilibration:

-

Place the vials in an orbital shaker with a constant, controlled temperature. A typical temperature for initial screening is 25 °C.

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be required to determine the optimal equilibration time.

4. Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[2]

5. Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the concentration of the dissolved this compound using a validated analytical method as described below.

6. Data Analysis:

-

Calculate the solubility of the compound in the respective solvent, expressing the result in units such as grams per liter (g/L) or moles per liter (mol/L), after accounting for any dilution factors.

Protocol 2: Analytical Quantification

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and precise method for quantifying the concentration of the analyte.

-

Column: A C18 reversed-phase column is generally suitable for small organic molecules.

-

Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., acetonitrile or methanol) and water (with or without a buffer) should be optimized to achieve a well-resolved peak for this compound.

-

Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (λmax) should be used. For compounds with a phenyl ring, this is typically in the 210-280 nm range.[2]

-

Quantification: A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[2]

B. UV-Vis Spectrophotometry

For a more rapid analysis, UV-Vis spectrophotometry can be employed, provided that no other components in the solution absorb at the analytical wavelength.

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined by scanning a solution of the compound across the UV-visible spectrum.

-

Quantification: A calibration curve of absorbance versus concentration must be prepared using standard solutions to accurately determine the concentration of the unknown samples.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in common organic solvents. The successful acquisition of this data will be invaluable for the advancement of research and development involving this compound.

References

Known Impurities in Commercially Available (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known and potential impurities in commercially available (R)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the impurity profile is critical for regulatory compliance, ensuring drug safety and efficacy, and for the development of robust manufacturing processes.

Overview of Potential Impurities

The primary route for the synthesis of this compound is the asymmetric reduction of 2'-chloroacetophenone. This synthetic pathway inherently introduces potential impurities, which can be broadly categorized as process-related impurities and stereoisomeric impurities. Commercially available this compound typically has a purity of 97% or higher.

Table 1: Summary of Known and Potential Impurities in this compound

| Impurity Name | Structure | CAS Number | Typical Concentration Range | Classification |

| 2'-Chloroacetophenone |  | 2142-68-9 | < 1.0% | Starting Material |

| (S)-1-(2-Chlorophenyl)ethanol |  | 120466-67-3 | < 2.0% | Enantiomeric Impurity |

| 1-(2-Chlorophenyl)ethanone oxime |  | 6250-59-5 | Trace | Process-Related Impurity |

| Bis(1-(2-chlorophenyl)ethyl) ether |  | Not Available | Trace | By-product |

Genesis and Control of Impurities

The presence of these impurities is a direct consequence of the manufacturing process.

-

2'-Chloroacetophenone : This is the primary starting material for the synthesis. Its presence in the final product is typically due to an incomplete reduction reaction. Control of this impurity is achieved by optimizing reaction conditions such as reaction time, temperature, and catalyst loading to drive the reaction to completion.

-

(S)-1-(2-Chlorophenyl)ethanol : As the opposite enantiomer of the desired product, its presence is a result of the imperfect enantioselectivity of the chiral catalyst or reducing agent used in the asymmetric synthesis. The level of this impurity is a direct measure of the enantiomeric excess (e.e.) of the product. High-purity chiral catalysts and optimized reaction conditions are crucial for minimizing its formation.

-

1-(2-Chlorophenyl)ethanone oxime : This impurity can arise if hydroxylamine is present as a reagent or impurity and reacts with the starting ketone.

-

Bis(1-(2-chlorophenyl)ethyl) ether : This can form as a by-product under certain acidic conditions or at elevated temperatures through the dehydration and subsequent etherification of two molecules of the product alcohol.

Experimental Protocols for Impurity Analysis

Accurate quantification of impurities in this compound requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (R)- and (S)-enantiomers, thus determining the enantiomeric excess of the product.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is commonly used. The exact ratio needs to be optimized for the specific column, but a starting point could be 90:10 (n-Hexane:IPA).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of racemic 1-(2-chlorophenyl)ethanol to determine the retention times of both the (R)- and (S)-enantiomers.

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard.

-

Calculate the percentage of each enantiomer by area normalization.

GC-MS Method for Process-Related Impurities

This method is suitable for the detection and quantification of volatile and semi-volatile process-related impurities, such as the unreacted starting material, 2'-chloroacetophenone.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

Chromatographic Conditions:

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp to 280 °C at 15 °C/min

-

Hold at 280 °C for 5 minutes

-

-

Injection Mode: Split (e.g., 50:1)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

-

Prepare calibration standards of 2'-chloroacetophenone in the same solvent.

Procedure:

-

Perform a blank injection (solvent only) to ensure the system is clean.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify 2'-chloroacetophenone in the sample by comparing its retention time and mass spectrum to that of the standard and using the calibration curve.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in this compound.

Conclusion

The quality of this compound is paramount for its use in pharmaceutical synthesis. The primary impurities of concern are the unreacted starting material, 2'-chloroacetophenone, and the unwanted enantiomer, (S)-1-(2-Chlorophenyl)ethanol. Robust analytical methods, such as chiral HPLC and GC-MS, are essential for the accurate identification and quantification of these impurities. By understanding the origin of these impurities and implementing rigorous analytical controls, researchers and manufacturers can ensure the quality and consistency of this critical chiral building block.

Methodological & Application

Application Notes and Protocols for Chiral Auxiliaries in Organic Reactions

To: Researchers, Scientists, and Drug Development Professionals

Topic: (R)-1-(2-Chlorophenyl)ethanol and the Application of Common Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary

This document provides detailed application notes and protocols related to the use of chiral auxiliaries in asymmetric organic synthesis. Initial investigations into the specific use of This compound as a traditional, recoverable chiral auxiliary for common organic reactions such as aldol additions, Diels-Alder reactions, and alkylations did not yield established methodologies in the scientific literature. The available research indicates that this compound is primarily utilized as a chiral building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3][4][5][6] In this role, its stereocenter is incorporated into the final product's structure.

To address the core interest in asymmetric synthesis methodologies, this document provides comprehensive application notes and detailed protocols for well-established and widely-used chiral auxiliaries that are routinely employed for these transformations. Specifically, we will cover:

-

Evans Auxiliaries (Oxazolidinones) for asymmetric aldol and alkylation reactions.

-

Oppolzer's Sultam for asymmetric Diels-Alder reactions.

-

SAMP/RAMP Hydrazones for asymmetric alkylation reactions.

These notes include quantitative data, detailed experimental protocols, and diagrams to illustrate workflows and reaction mechanisms, adhering to the specified formatting requirements.

Part 1: The Role of this compound in Asymmetric Synthesis

This compound is a valuable chiral molecule in organic synthesis. However, its primary application is not as a chiral auxiliary in the classical sense, where it is temporarily attached to a substrate to direct a stereoselective reaction and then subsequently removed and recovered. Instead, it serves as a chiral precursor, where its inherent chirality is a fundamental part of the final product.

The synthesis of enantiomerically pure this compound, often through the asymmetric reduction of 2'-chloroacetophenone, is a key focus in the literature.[2] This underscores its importance as a starting material for pharmaceuticals and other biologically active compounds.[2][3][4]

Caption: Workflow illustrating the synthesis and application of this compound as a chiral building block.

Part 2: Application Notes for Established Chiral Auxiliaries

Given the interest in chiral auxiliaries for asymmetric reactions, the following sections detail the application of three widely recognized and effective auxiliaries.

Evans Auxiliaries (Oxazolidinones) in Asymmetric Aldol Reactions

Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective aldol reactions, typically yielding syn-aldol products with high diastereoselectivity.[7][8][9][10][11]

General Workflow:

Caption: General workflow for an Evans asymmetric aldol reaction.

Quantitative Data Summary for Evans Aldol Reactions:

| R in N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [7] |

| Propionyl | Benzaldehyde | >99:1 | 80-90 | [7] |

| Acetyl | Propionaldehyde | 95:5 | 75-85 | [10] |

Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary

-

Acylation of the Auxiliary:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

-

After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

-

-

Aldol Reaction:

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).

-

Cool the mixture to -78 °C and stir for 30 minutes.

-

Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Concentrate the mixture and extract with ethyl acetate. The organic layers are dried, filtered, and concentrated. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

-

-

Cleavage of the Auxiliary: [12][13][14][15]

-

Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.1 M) and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).

-

Stir the mixture at 0 °C for 2 hours.

-

Quench excess peroxide with aqueous sodium sulfite.

-

Separate the chiral auxiliary by extraction with CH₂Cl₂. The aqueous layer can then be acidified and extracted to isolate the chiral β-hydroxy acid product.

-

Oppolzer's Sultam in Asymmetric Diels-Alder Reactions

Oppolzer's camphorsultam is a highly effective chiral auxiliary for controlling the stereochemistry of Diels-Alder reactions.[16][17][18][19] It provides excellent facial selectivity, leading to high enantiomeric purity in the cycloadducts.

General Workflow:

Caption: General workflow for an Oppolzer's sultam-mediated Diels-Alder reaction.

Quantitative Data Summary for Oppolzer's Sultam in Diels-Alder Reactions:

| Diene | Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |

| Cyclopentadiene | Et₂AlCl | >98% | 90 | [18] |

| Isoprene | TiCl₄ | 95% | 85 | [17] |

| 1,3-Butadiene | Et₂AlCl | 96% | 88 | [16] |

Experimental Protocol: Asymmetric Diels-Alder with Oppolzer's Sultam

-

Preparation of the N-Acryloyl Sultam:

-

To a solution of Oppolzer's sultam (1.0 eq) in dry THF (0.5 M) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

After stirring for 30 minutes, add acryloyl chloride (1.2 eq) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried, filtered, and concentrated. The product is purified by recrystallization.

-

-

Diels-Alder Reaction:

-

Dissolve the N-acryloyl sultam (1.0 eq) in dry CH₂Cl₂ (0.2 M) and cool to -78 °C.

-

Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq, 1.0 M in hexanes) dropwise.

-

Stir for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq).

-

Stir at -78 °C for 3-4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

-

-

Cleavage of the Auxiliary:

-

Reductive Cleavage (to the alcohol): To a solution of the cycloadduct (1.0 eq) in dry THF (0.1 M) at 0 °C, add LiAlH₄ (2.0 eq) portion-wise. Stir for 2 hours at room temperature. Carefully quench with water, then 15% NaOH, then water again. Filter the resulting solids and wash with THF. The filtrate contains the chiral alcohol product, and the solid contains the recoverable auxiliary.

-

Hydrolytic Cleavage (to the acid): Dissolve the adduct in THF/water and treat with LiOH as described for the Evans auxiliary.

-

SAMP/RAMP Auxiliaries in Asymmetric Alkylation

The SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP (the (R)-enantiomer) hydrazone method, developed by Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[20][21][22][23][24]

General Workflow:

Caption: General workflow for asymmetric alkylation using SAMP/RAMP auxiliaries.

Quantitative Data Summary for SAMP/RAMP Alkylation:

| Ketone/Aldehyde | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |

| Cyclohexanone | MeI | >95% | 85 | [20] |

| Propanal | BnBr | >98% | 70 | [21] |

| 3-Pentanone | EtI | >98% | 90 | [21] |

Experimental Protocol: Asymmetric Alkylation with SAMP Hydrazone

-

Hydrazone Formation:

-

A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) is heated at 60 °C overnight under an inert atmosphere.[21]

-

The crude hydrazone is purified by distillation or chromatography.

-

-

Alkylation:

-

To a solution of lithium diisopropylamide (LDA) (1.2 eq) in dry THF (0.3 M) at -78 °C, add the SAMP hydrazone (1.0 eq) dropwise.

-

Stir the mixture at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.

-

Add the alkyl halide (1.3 eq) and stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether. The organic layers are dried, filtered, and concentrated.

-

-

Cleavage of the Auxiliary (Ozonolysis): [20][24]

-

Dissolve the crude alkylated hydrazone in CH₂Cl₂ (0.1 M) and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the mixture to warm to room temperature.

-

The chiral ketone product can be isolated by column chromatography. The auxiliary can be recovered from the aqueous phase after workup.

-

Disclaimer: These protocols are intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

References

- 1. cphi-online.com [cphi-online.com]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Evans aldol ppt | PPTX [slideshare.net]

- 9. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. connectsci.au [connectsci.au]

- 15. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 16. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 21. web.mit.edu [web.mit.edu]

- 22. chemtube3d.com [chemtube3d.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the synthesis of (R)-1-(2-Chlorophenyl)ethanol using a ketoreductase

Application Note: Asymmetric Synthesis of (R)-1-(2-Chlorophenyl)ethanol

Harnessing the Power of Ketoreductases for Chiral Alcohol Production

Introduction Chiral alcohols are critical building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereospecific synthesis of these compounds is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound is a valuable chiral intermediate. Traditional chemical synthesis of such molecules often involves hazardous reagents, extreme reaction conditions, and the formation of racemic mixtures that require challenging and costly resolution steps.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and efficient alternative for the asymmetric synthesis of chiral alcohols.[1] KREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and under mild reaction conditions.[1] This application note provides a detailed protocol for the synthesis of this compound from 2'-chloroacetophenone using an (R)-selective ketoreductase, coupled with a cofactor regeneration system.

Principle The enzymatic reduction of 2'-chloroacetophenone involves the transfer of a hydride ion from the reduced nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone. This reaction is catalyzed by an (R)-selective ketoreductase, which directs the hydride attack to the re-face of the carbonyl, yielding the desired (R)-alcohol. Due to the high cost of the nicotinamide cofactor, an in situ regeneration system is essential for a preparative-scale synthesis. A common and effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is used in large excess. The same ketoreductase (or a second dehydrogenase) oxidizes the isopropanol to acetone, concomitantly reducing the oxidized cofactor (NADP⁺ or NAD⁺) back to its active NADPH or NADH form.[1]

Experimental Protocols

Materials and Reagents

-

(R)-selective Ketoreductase (e.g., KRED from Lactobacillus kefir or a commercial (R)-selective KRED)

-

2'-Chloroacetophenone (Substrate)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

-

Isopropanol (IPA)

-

Potassium Phosphate Buffer (100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Deionized water

Equipment

-

Reaction vessel (e.g., jacketed glass reactor or shaker flask)

-

Magnetic stirrer and stir bar, or orbital shaker

-

Temperature control system (e.g., water bath or circulator)

-

pH meter

-

Analytical balance

-

Standard laboratory glassware

-

Rotary evaporator

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a chiral column for analysis

Protocol 1: Screening of Ketoreductases

-

Enzyme Preparation: Prepare stock solutions of several (R)-selective ketoreductases at 10 mg/mL in 100 mM potassium phosphate buffer (pH 7.0).

-

Reaction Setup: In separate 2 mL vials, add:

-

900 µL of 100 mM potassium phosphate buffer (pH 7.0) containing NADP⁺ (1 mM).

-

50 µL of the KRED stock solution.

-

-

Substrate Addition: Add 50 µL of a 200 mM solution of 2'-chloroacetophenone in isopropanol (final substrate concentration: 10 mM).

-

Incubation: Seal the vials and incubate at 30°C with agitation (e.g., 200 rpm on an orbital shaker) for 24 hours.

-

Workup: Quench the reaction by adding 1 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

-

Analysis: Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess (% e.e.).

Protocol 2: Preparative Scale Synthesis

-

Reaction Mixture Preparation: In a 100 mL jacketed glass reactor, combine:

-

45 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

5 mg of NADP⁺.

-

50 mg of the selected (R)-selective ketoreductase powder.

-

Stir the mixture at 30°C until all solids are dissolved.

-

-